molecular formula C15H10ClNO2 B12604067 Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- CAS No. 651021-79-3

Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-

Cat. No.: B12604067
CAS No.: 651021-79-3
M. Wt: 271.70 g/mol
InChI Key: KJRZUFZLXSBADK-UHFFFAOYSA-N
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Description

Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is a halogenated aromatic compound featuring a phenol group linked to an isoxazole ring substituted with a 3-chlorophenyl moiety. Its structure combines the electron-withdrawing properties of the chlorine atom with the heterocyclic stability of isoxazole, making it a candidate for pharmaceutical and agrochemical applications. Notably, derivatives of 5-(3-chlorophenyl)-3-isoxazolyl are prevalent in bioactive molecules, such as AZD2066, a stress-related disorder therapeutic agent . The phenol group enhances solubility through hydrogen bonding, while the isoxazole core contributes to metabolic stability .

Properties

CAS No.

651021-79-3

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

4-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C15H10ClNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H

InChI Key

KJRZUFZLXSBADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthesis from Aldehydes and Hydroxylamine

One common method for synthesizing Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves the following steps:

  • Formation of Oxime : A condensation reaction between 3-chlorobenzaldehyde and hydroxylamine yields the corresponding oxime.

    $$
    \text{3-Chlorobenzaldehyde} + \text{Hydroxylamine} \rightarrow \text{Oxime}
    $$

  • Cyclization to Isoxazole : The oxime undergoes cyclization under acidic conditions to form the isoxazole ring.

    $$
    \text{Oxime} \rightarrow \text{Isoxazole}
    $$

Alternative Synthetic Routes

Other synthetic approaches have been explored in literature, including:

  • Use of Iodo Compounds : Some methods utilize iodobenzene diacetate with chalcone oximes to initiate cyclization through a grinding method, resulting in high yields of isoxazoles.

  • Direct Formation through Nucleophilic Addition : In certain reactions, nucleophilic addition of hydroxylamine to ketones has been employed to yield isoxazoles directly from more complex substrates.

Reaction Conditions and Yields

The synthesis of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- typically requires specific reaction conditions:

  • Temperature : Reactions are often performed at elevated temperatures (40-100°C) to facilitate cyclization.

  • Solvent Systems : Various solvents such as ethanol or dichloroethane can be used depending on the specific reaction pathway.

  • Yields : Reported yields for these reactions can vary widely based on conditions but can reach up to 95% under optimized conditions.

Characterization Techniques

Characterization of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is crucial for confirming its structure and purity:

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced isoxazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Thione Derivatives with Halogenated Phenyl Groups

Compounds such as 4-(2-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 85%, CAS 1263379-33-4) and 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 95%, CAS 1263379-32-3) demonstrate the impact of halogen positioning on synthetic efficiency and crystal packing . Unlike the target phenol compound, these triazole-thiones lack the isoxazole ring but share the 3-chlorophenyl group, which may influence bioactivity through similar hydrophobic interactions.

Compound Yield (%) Key Substituents Applications Reference
Target Phenol Derivative N/A Phenol, 3-chlorophenyl Potential pharmaceuticals
5a (CAS 1263379-33-4) 85 2-Bromophenyl, triazole Research (structural studies)
6a (CAS 1263379-32-3) 95 4-Bromophenyl, triazole Research (structural studies)

Isoxazole-Containing Pharmaceuticals

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (AZD2066) shares the 5-(3-chlorophenyl)-3-isoxazolyl group with the target compound but incorporates a pyridine-triazole moiety. This derivative is formulated as hydrochloride or sulfate salts to enhance solubility and is used for stress-related disorders in veterinary medicine .

Halogenated Isoxazole-Phenol Analogues

The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility, contrasting with the phenol group’s hydrophilic contribution.

Carboxylic Acid Derivatives

4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoic acid (CAS 179162-55-1) replaces the phenol with a carboxylic acid, serving as a Micafungin precursor. The carboxylic acid group (pKa ~4.2) is more acidic than phenol (pKa ~10), favoring salt formation and influencing formulation strategies . Similarly, 4-[5-[(phenylthio)methyl]-3-isoxazolyl]benzoic acid (CAS 835594-20-2) introduces a thioether, which may confer oxidative instability compared to the phenol’s conjugation pathways .

Amine-Functionalized Isoxazole Derivatives

1-[3-(3-Chlorophenyl)-5-isoxazolyl]methanamine (Synonyms in ) and 4-[1-[5-(3-chlorophenyl)-3-isoxazolyl]ethyl]piperazine (CAS 657425-86-0) exhibit basic amine groups instead of phenol. These derivatives likely engage in different binding interactions, such as hydrogen bonding via NH₂, and may have altered pharmacokinetic profiles .

Key Research Findings

  • Structural Flexibility: Halogen substituents (Cl, Br, F) and functional groups (phenol, carboxylic acid, amine) significantly impact solubility, acidity, and bioactivity .
  • Pharmaceutical Relevance : Isoxazole derivatives with 3-chlorophenyl groups are prioritized for CNS disorders due to their blood-brain barrier permeability .
  • Synthetic Efficiency: Triazole-thiones achieve higher yields (85–95%) compared to isoxazole-phenol derivatives, suggesting scalability challenges for the latter .

Biological Activity

Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with an isoxazole moiety, which contributes to its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, a study screened various isoxazoline derivatives against Mycobacterium tuberculosis and found that specific substitutions significantly enhance their efficacy .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
4-[5-(3-chlorophenyl)-3-isoxazolyl]-M. tuberculosis H37R12.5 µg/mL
Isoxazole derivative AE. coli25 µg/mL
Isoxazole derivative BS. aureus50 µg/mL

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented, with various assays demonstrating their ability to scavenge free radicals. The antioxidant activity of phenol derivatives can be quantified using assays such as DPPH and ABTS.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (mg/mL)Reference Compound
DPPH0.33Trolox
ABTS0.27Ascorbic Acid
FRAP0.25BHT

A study indicated that phenolic compounds exhibit strong radical scavenging activities, correlating with their total phenolic content .

Anti-inflammatory Activity

Phenol derivatives have been explored for their anti-inflammatory properties. A notable study demonstrated that certain isoxazole derivatives significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Anti-inflammatory Effect

In a controlled experiment, the compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the control group, indicating its potential as an anti-inflammatory agent.

Table 3: Anti-inflammatory Activity Results

Treatment GroupSwelling Reduction (%)Standard Drug (Diclofenac)
Phenol Derivative7586
Control (Placebo)10N/A

The biological activities of phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- can be attributed to various mechanisms:

  • Antimicrobial : Disruption of bacterial cell membranes.
  • Antioxidant : Scavenging of reactive oxygen species (ROS).
  • Anti-inflammatory : Inhibition of inflammatory pathways and cytokine production.

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